Gelomulide A

Vue d'ensemble

Description

Synthesis Analysis

The microbial transformation of related compounds, such as Gelomulide G, has been explored to understand the synthesis pathways and production of novel metabolites. This process involves incubation with specific microbial cultures like Aspergillus niger, leading to the formation of new compounds with distinct structural features, indicating potential routes for Gelomulide A synthesis (Choudhary et al., 2005).

Molecular Structure Analysis

The molecular structure and conformations of diterpene lactones, including this compound, have been deduced based on comprehensive NMR and mass spectral data. This analysis provides insights into the stereostructures and molecular conformations essential for understanding the compound's chemical behavior and potential applications (Talapatra et al., 1998).

Chemical Reactions and Properties

Research into the chemical and biotransformation of this compound and related compounds has revealed their ability to undergo significant structural changes, leading to the formation of novel diterpene lactones with varied chemical properties. This includes transformations through fermentation and chemical treatments, indicating the reactive nature of these compounds and their potential for chemical modification (Gondal & Choudhary, 2012).

Physical Properties Analysis

While specific studies on this compound's physical properties are scarce, general principles from the study of diterpene lactones suggest that these compounds exhibit notable physical characteristics, including solubility, melting points, and crystalline structure. These properties are crucial for understanding the compound's behavior in various environments and potential for formulation.

Chemical Properties Analysis

The chemical properties of this compound, inferred from studies on similar compounds, highlight the importance of functional groups and molecular interactions. These properties, including acidity, basicity, reactivity with other chemical agents, and potential for forming bonds, are fundamental for applications in synthesis and the development of new chemical entities.

References

Choudhary, M., Gondal, H., Abbaskhan, A., & Atta-ur-rahman. (2005). Microbial Transformations of Gelomulide G: A Member of the Rare Class of Diterpene Lactones. Chemistry & Biodiversity, 2. Link to source.

Talapatra, B., Das, G., Das, A., Biswas, K., & Talapatra, S. (1998). Stereostructures and conformations of four diterpene lactones from Gelonium multiflorum. Phytochemistry, 49, 1353-1359. Link to source.

Gondal, H., & Choudhary, M. I. (2012). Chemical and biotransformation of Gelomulide F: a rare diterpene lactone. Turkish Journal of Chemistry, 36, 759-763. Link to source.

Applications De Recherche Scientifique

Chemical and Biotransformation : Gelomulide F, a related compound to Gelomulide A, undergoes transformation through fermentation and treatment, resulting in various compounds, including Gelomulide D and E. These transformations are significant for understanding the chemical properties and potential applications of Gelomulide compounds (Gondal & Choudhary, 2012).

Cancer Treatment Potential : A study on Gelomulide K, another variant, demonstrates its potential in enhancing the activity of paclitaxel in breast cancer cells. It acts as a caspase-independent cell death-inducing agent and shows synergy with paclitaxel, suggesting its utility in cancer treatment (Yang et al., 2011).

Microbial Transformations : Gelomulide G's microbial transformation with various fungi produces new metabolites. This study helps in understanding the microbial interactions of Gelomulides and their potential for producing novel compounds (Choudhary et al., 2005).

Structural Analysis : Research on the stereostructures of diterpene lactones, including Gelomulides G-J, provides insight into their molecular structures, which is essential for understanding their biological activities and potential applications (Talapatra et al., 1998).

Cytotoxicity Studies : Cytotoxic ent-abietane diterpenes from Gelonium aequoreum, including Gelomulides K-X, have been isolated and evaluated for in vitro cytotoxic activity. This research contributes to the understanding of their potential use in cancer treatment (Lee et al., 2008).

Phytochemical Investigations : The isolation and structural analysis of diterpene lactones from Suregada multiflora, including Gelomulides A and G, provide valuable information for their potential therapeutic applications (Choudhary et al., 2004).

Alternative Applications in Biomaterials : While not directly related to this compound, research on various gel formulations, such as collagen-based scaffolds and gelatin methacrylate microspheres, highlights the diverse applications of gel materials in biomedical and pharmaceutical fields. This indirectly suggests potential areas where this compound could be investigated (Achilli & Mantovani, 2010); (Nguyen et al., 2015).

Orientations Futures

While there isn’t specific information available on the future directions of Gelomulide A, it’s worth noting that the field of organic chemistry and biochemistry is constantly evolving. New methodologies and techniques are being developed to improve the understanding of compounds like this compound. This could potentially lead to new applications and uses for these compounds in the future .

Mécanisme D'action

Target of Action

The research on this compound is still in its early stages .

Mode of Action

It is known that it interacts with its targets in a specific manner that leads to changes in the cellular environment .

Biochemical Pathways

It is believed to interact with several pathways, leading to downstream effects that can influence cellular processes .

Pharmacokinetics

It is known that these properties can have a significant impact on the bioavailability of the compound .

Result of Action

It is believed to have significant effects on cellular processes, potentially influencing cell growth and proliferation .

Action Environment

The action of Gelomulide A can be influenced by various environmental factors. These can include the presence of other compounds, the pH of the environment, temperature, and other factors .

Propriétés

IUPAC Name |

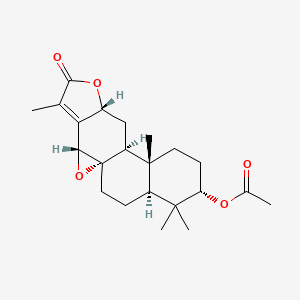

[(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-11-17-13(26-19(11)24)10-15-21(5)8-7-16(25-12(2)23)20(3,4)14(21)6-9-22(15)18(17)27-22/h13-16,18H,6-10H2,1-5H3/t13-,14-,15+,16+,18-,21-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAJKDLCGUYWFP-YNWCVRRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC3C4(CCC(C(C4CCC35C2O5)(C)C)OC(=O)C)C)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]3[C@@]4(CC[C@@H](C([C@H]4CC[C@@]35[C@@H]2O5)(C)C)OC(=O)C)C)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.